Enantiomer-Specific Aroma Thresholds in Wine
In red wine matrices, the (R)-enantiomer of ethyl 2-hydroxy-3-methylbutanoate (R-E2H3MB) exhibits a quantifiably different olfactory profile compared to its (S)-counterpart. Gas chromatography-olfactometry (GC-O) analysis by a trained panel of six judges revealed that R-E2H3MB is perceived with a 'fruity, blackberry' descriptor, while S-E2H3MB is characterized as 'strawberry, candy' [1]. This demonstrates that the enantiomers are not sensory equivalents and cannot be interchanged without altering perceived aroma character. While the study did not report absolute detection threshold values for each enantiomer, the distinct odor descriptors at equivalent purity levels (>98% for both enantiomers) establish enantioselective olfactory perception as a critical differentiator for flavor and fragrance procurement [1].
| Evidence Dimension | Odor descriptor (sensory perception) |
|---|---|
| Target Compound Data | 'Fruity, blackberry' descriptor |
| Comparator Or Baseline | S-E2H3MB: 'Strawberry, candy' descriptor |
| Quantified Difference | Distinct and non-overlapping sensory descriptors between enantiomers |
| Conditions | GC-O analysis on BP21 column (50 m × 0.32 mm, 0.25 μm film); pure compounds (>98% purity); six trained judges; racemic mixture (50:50) included as reference |
Why This Matters
This matters for procurement because selecting the incorrect enantiomer will alter the sensory output of flavor formulations, making enantiomeric purity a non-negotiable specification for applications where 'blackberry' versus 'strawberry/candy' notes are formulation-critical.
- [1] Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-3-methylbutanoate Enantiomers in Wine. OENO One. View Source
